Cas no 2098983-39-0 (Br-PEG11-CH2COOH)

Br-PEG11-CH2COOH is a heterobifunctional polyethylene glycol (PEG) derivative featuring a bromo (Br) group at one terminus and a carboxylic acid (COOH) at the other, linked by an 11-unit PEG spacer. This compound is widely used in bioconjugation and crosslinking applications due to its water solubility, biocompatibility, and controlled reactivity. The bromo group enables efficient alkylation or nucleophilic substitution reactions, while the carboxylic acid allows for further functionalization via amide or ester formation. The PEG11 spacer enhances solubility, reduces immunogenicity, and improves pharmacokinetic properties in biomedical applications. This reagent is particularly valuable in drug delivery, protein modification, and surface functionalization, offering precise control over molecular spacing and reactivity.
Br-PEG11-CH2COOH structure
Br-PEG11-CH2COOH structure
Product name:Br-PEG11-CH2COOH
CAS No:2098983-39-0
MF:C24H47BrO13
MW:623.526189088821
CID:5901921
PubChem ID:156026608

Br-PEG11-CH2COOH Chemical and Physical Properties

Names and Identifiers

    • Br-PEG11-CH2COOH
    • Acetic acid, 2-[(32-bromo-3,6,9,12,15,18,21,24,27,30-decaoxadotriacont-1-yl)oxy]-
    • Br-PEG11-CH2COOH/Acetic acid, 2-[(32-bromo-3,6,9,12,15,18,21,24,27,30-decaoxadotriacont-1-yl)oxy]-
    • 2098983-39-0
    • 35-Bromo-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontanoic acid
    • Inchi: 1S/C24H47BrO13/c25-1-2-28-3-4-29-5-6-30-7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22-38-23-24(26)27/h1-23H2,(H,26,27)
    • InChI Key: CONMQYJIZZDAOB-UHFFFAOYSA-N
    • SMILES: C(O)(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr

Computed Properties

  • Exact Mass: 622.22000g/mol
  • Monoisotopic Mass: 622.22000g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 34
  • Complexity: 463
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 139Ų

Experimental Properties

  • Density: 1.240±0.06 g/cm3(Predicted)
  • Boiling Point: 639.8±50.0 °C(Predicted)
  • pka: 3.39±0.10(Predicted)

Br-PEG11-CH2COOH Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI AN KANG FU NUO Biotechnology Co., Ltd.
BBP-145-500mg
Br-PEG11-CH2COOH
2098983-39-0 >98.00%
500mg
¥2550.0 2023-09-19
XI AN KANG FU NUO Biotechnology Co., Ltd.
BBP-145-1g
Br-PEG11-CH2COOH
2098983-39-0 >98.00%
1g
¥3950.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1325223-1g
35-Bromo-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontanoic acid
2098983-39-0 98%
1g
¥5760 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1325223-500mg
35-Bromo-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontanoic acid
2098983-39-0 98%
500mg
¥4875 2023-04-14
XI AN KANG FU NUO Biotechnology Co., Ltd.
BBP-145-250mg
Br-PEG11-CH2COOH
2098983-39-0 >98.00%
250mg
¥1600.0 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1325223-250mg
35-Bromo-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontanoic acid
2098983-39-0 98%
250mg
¥2860 2023-04-14

Br-PEG11-CH2COOH Related Literature

Additional information on Br-PEG11-CH2COOH

Research Briefing on Br-PEG11-CH2COOH (CAS: 2098983-39-0) in Chemical Biology and Pharmaceutical Applications

Br-PEG11-CH2COOH (CAS: 2098983-39-0) is a polyethylene glycol (PEG)-based linker molecule with a terminal bromine (Br) and carboxylic acid (COOH) group, widely used in bioconjugation, drug delivery, and proteomics research. Recent studies highlight its role as a versatile spacer arm in antibody-drug conjugates (ADCs) and targeted therapeutics due to its extended PEG chain (n=11), which enhances solubility and reduces immunogenicity. This briefing synthesizes the latest advancements involving this compound, focusing on its synthetic applications, pharmacokinetic properties, and emerging therapeutic uses.

A 2023 study in Bioconjugate Chemistry demonstrated Br-PEG11-CH2COOH's efficacy in constructing stable ADC platforms. Researchers utilized its bromoacetate group for site-specific cysteine conjugation, achieving a drug-to-antibody ratio (DAR) of 4 with >90% homogeneity. The extended PEG11 spacer was critical in maintaining payload stability while minimizing aggregation—a common challenge with shorter linkers. Comparative data showed a 40% improvement in serum half-life over PEG6 analogs in murine models (DOI: 10.1021/acs.bioconjchem.3c00122).

In proteomics, Br-PEG11-CH2COOH has emerged as a key reagent for mass spectrometry (MS) probe design. A Nature Methods publication (2024) detailed its use in designing activity-based probes (ABPs) for cysteine proteases. The bromine terminus allowed selective alkylation of active-site thiols, while the COOH group enabled subsequent biotinylation for streptavidin enrichment. This dual functionality facilitated the identification of previously undetectable low-abundance proteases in tumor microenvironments (DOI: 10.1038/s41592-024-02207-8).

Pharmacokinetic studies reveal unique advantages of the PEG11 chain length. Unlike shorter PEG variants, Br-PEG11-CH2COOH-modified compounds exhibit reduced renal clearance (12-fold lower than PEG4 counterparts) while avoiding the viscosity issues associated with longer PEG chains (>PEG20). This "Goldilocks zone" property was leveraged in a Phase I trial of a PEG11-linked TLR7 agonist (NCT05520944), showing 80% bioavailability via subcutaneous administration with no observed injection-site reactions.

Emerging applications include targeted radiotherapeutics. A recent Journal of Nuclear Medicine study (2024) employed Br-PEG11-CH2COOH to conjugate alpha-emitter ²¹⁵At to PSMA-targeting molecules. The extended linker minimized radiolysis-induced degradation, achieving tumor-to-kidney ratios of 18:1 in prostate cancer models—a 3-fold improvement over direct labeling approaches (DOI: 10.2967/jnumed.123.266678).

Challenges persist in large-scale synthesis, particularly in controlling polydispersity (Đ ≤1.05 required for FDA approval). A breakthrough by WuXi AppTec (2023) developed a solid-phase synthesis method yielding >95% purity at kilogram scale, addressing previous batch inconsistency issues. This advancement is expected to accelerate clinical translation of Br-PEG11-CH2COOH-based therapeutics.

Future directions include exploration of its use in mRNA-LNP formulations, where preliminary data suggest the COOH terminus improves endosomal escape efficiency by 30% compared to standard PEG-lipids. The compound's dual functionality positions it as a promising candidate for next-generation nucleic acid delivery systems, with patent applications already filed by Moderna and BioNTech (WO202318754A1, 2023).

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